Ethyl 3-ethoxypropionate
Overview
Description
Ethyl 3-ethoxypropionate is an organic compound with the molecular formula C7H14O3. It is a colorless, transparent liquid with a mild ester-like odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .
Scientific Research Applications
Ethyl 3-ethoxypropionate is used in various scientific research applications:
Chemistry: It is used as a solvent in the synthesis of polymers and other organic compounds.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is widely used in the coatings industry as a solvent for paints and varnishes
Safety and Hazards
Future Directions
The EEP market is poised for significant growth, driven by a confluence of factors . Addressing price volatility, raising awareness in untapped regions, and continuously exploring new applications will be crucial for unlocking its full potential . The demand for high-purity EEP is soaring in sectors like pharmaceuticals and electronics, where stringent quality standards are paramount .
Mechanism of Action
Target of Action
Ethyl 3-ethoxypropionate is primarily used as a solvent in the preparation of new polymers . Its primary targets are therefore the polymer molecules it interacts with during this process .
Mode of Action
As an ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
As a solvent in the preparation of polymers, it likely plays a role in the polymerization process .
Pharmacokinetics
It’s known that the compound is rapidly absorbed and excreted predominantly as metabolites .
Result of Action
The primary result of this compound’s action is the formation of new polymer structures . It acts as a high-efficiency initiator for polyvinyl chloride and other high polymer compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s a flammable liquid and vapor, and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Therefore, it’s important to handle and store this compound properly to ensure safety and maintain its efficacy .
Biochemical Analysis
Biochemical Properties
It is known to be an ester, which means it can react with acids to liberate heat along with alcohols and acids
Molecular Mechanism
As an ester, it may undergo hydrolysis in the presence of water and acids, producing ethanol and 3-ethoxypropanoic acid
Temporal Effects in Laboratory Settings
It is known to be a slow evaporating solvent , which could potentially influence its effects over time
Metabolic Pathways
It is known that esters like Ethyl 3-ethoxypropionate can be metabolized in the body through processes like hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypropionate is typically synthesized through the esterification of 3-ethoxypropanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced by the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. Common catalysts include anion exchange resins or basic metal alkoxides. The reaction is carried out in a tubular reactor, and the product is purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed:
Oxidation: 3-ethoxypropanoic acid.
Reduction: 3-ethoxypropanol.
Substitution: Corresponding amides or ethers
Comparison with Similar Compounds
Ethyl acetate: Another ester used as a solvent, but with a lower boiling point and different solvency properties.
Propylene glycol monomethyl ether acetate: A solvent with similar applications but different chemical structure and properties.
Uniqueness: Ethyl 3-ethoxypropionate is unique due to its combination of low toxicity, excellent solvency, and stability. Its linear structure and propionyl group provide a balance of properties that make it suitable for a wide range of applications, particularly in the coatings industry .
Properties
IUPAC Name |
ethyl 3-ethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXIWUJLHYHGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Record name | ETHYL-3-ETHOXYPROPIONATE | |
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DSSTOX Substance ID |
DTXSID0027309 | |
Record name | Ethyl 3-ethoxypropionate | |
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Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor. | |
Record name | ETHYL-3-ETHOXYPROPIONATE | |
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Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |
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Boiling Point |
338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F | |
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Flash Point |
138 °F (USCG, 1999), 138 °F | |
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Density |
0.95 (USCG, 1999) - Less dense than water; will float, 0.95 | |
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Vapor Pressure |
0.9 [mmHg] | |
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CAS No. |
763-69-9 | |
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Melting Point |
-148 °F (USCG, 1999), -148 °F | |
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Retrosynthesis Analysis
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